molecular formula C19H33Si B14710519 CID 78061552

CID 78061552

Cat. No.: B14710519
M. Wt: 289.5 g/mol
InChI Key: RPNHTTDZVIVUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 78061552” is a chemical entity registered in the PubChem database

Preparation Methods

The synthetic routes and reaction conditions for the preparation of CID 78061552 involve several steps. The preparation methods typically include:

Chemical Reactions Analysis

CID 78061552 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Chromic acid, potassium dichromate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 78061552 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 78061552 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can involve inhibition or activation of enzymes, receptors, or other proteins involved in cellular processes .

Comparison with Similar Compounds

CID 78061552 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. The comparison can be based on factors such as:

    Chemical structure: Similar compounds may have similar core structures but differ in functional groups or substituents.

    Reactivity: The reactivity of this compound can be compared with that of similar compounds to understand its unique properties.

Conclusion

This compound is a compound with significant potential in various scientific fields Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable subject of study

Properties

Molecular Formula

C19H33Si

Molecular Weight

289.5 g/mol

InChI

InChI=1S/C19H33Si/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2

InChI Key

RPNHTTDZVIVUGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)(C3CCCCC3)[Si]

Origin of Product

United States

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